N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds related to N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and studied for their antiproliferative activity. Notably, a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011), while modifications of a similar compound demonstrated significant anticancer effects and reduced toxicity when administered orally (Wang et al., 2015).
Antiviral and Antimicrobial Properties
Derivatives of the compound have exhibited promising antiviral activity. For instance, specific derivatives demonstrated significant activity against hepatitis-A virus, with certain compounds showing a pronounced effect on the virus (Shamroukh & Ali, 2008). Additionally, novel analogs of the compound were synthesized and assessed for their anticancer and antimicrobial activities, with some showing promising results (Kumar et al., 2019).
Chemical Structure and Properties
Research has also delved into the chemical structure and properties of related compounds. For example, a study focused on the synthesis, structure analysis, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine to understand its pharmaceutical importance (Sallam et al., 2021).
Antioxidant Potential
Additionally, the antioxidant potential of certain derivatives has been explored. Compounds bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol Moiety were synthesized and evaluated, revealing significant antioxidant ability in some cases, even surpassing known antioxidants like ascorbic acid (Shakir et al., 2017).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-30-19-7-5-17(6-8-19)23-26-25-20-9-10-22(27-28(20)23)31-14-21(29)24-18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXDZRYBUGXUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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